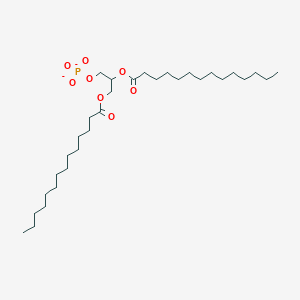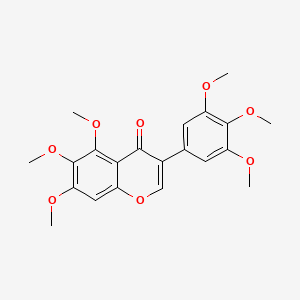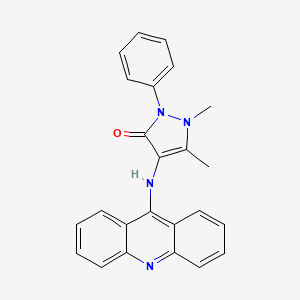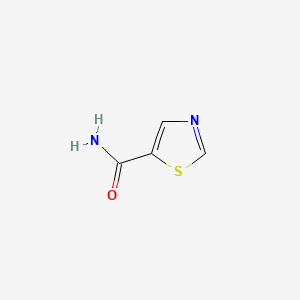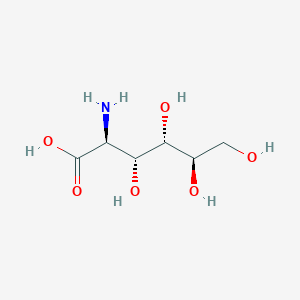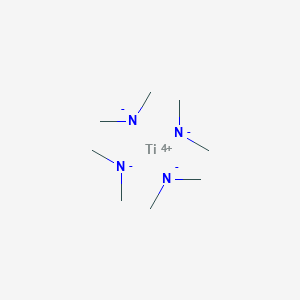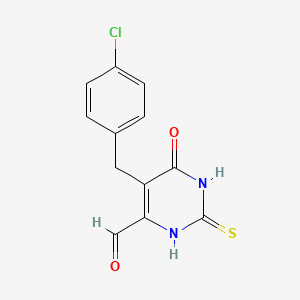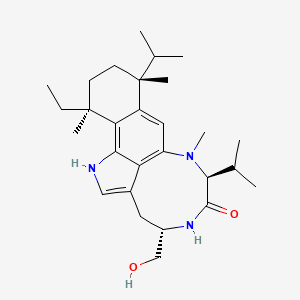![molecular formula C25H24N2O6S B1230130 2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1230130.png)
2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide is a naphthofuran.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
A review by Qutob et al. (2022) highlights the use of advanced oxidation processes (AOPs) in treating acetaminophen (ACT) from aqueous mediums, focusing on degradation pathways and by-products. Although this study primarily examines acetaminophen, it underscores the broader applicability of AOPs in breaking down complex organic compounds, potentially including benzofuran derivatives like the one . The study provides insights into the mechanisms behind the degradation of persistent pollutants in water, which could be relevant for understanding how similar compounds might be treated or utilized in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives are noted for their wide range of biological and pharmacological applications, including antimicrobial therapy. Hiremathad et al. (2015) review the role of benzofuran scaffolds in developing new antimicrobial agents, highlighting the compound's utility in drug discovery and development for treating microbial diseases. This suggests potential research avenues in exploring the antimicrobial properties of specific benzofuran derivatives, including "2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide," and their applications in addressing antibiotic resistance (Hiremathad et al., 2015).
Carcinogenicity and Toxicity Evaluation
The evaluation of thiophene analogues of carcinogens benzidine and 4-aminobiphenyl by Ashby et al. (1978) provides a framework for assessing the potential carcinogenicity and toxicity of structurally related compounds. This approach is vital for understanding the safety and environmental impact of new chemical entities, including benzofuran derivatives. The study's methodology can be adapted to evaluate "2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide" for its toxicological profile and potential risks (Ashby, Styles, Anderson, & Paton, 1978).
Environmental Impact of Pharmaceuticals
Vo et al. (2019) discuss the environmental occurrences, toxicity, removal strategies, and transformation pathways of acetaminophen, a widely used pharmaceutical. This review underscores the challenges and strategies in monitoring, detecting, and treating pharmaceutical pollutants, including benzofuran derivatives, in various environmental compartments. Such research is crucial for developing more sustainable pharmaceutical practices and mitigating the environmental impact of these compounds (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).
Propiedades
Nombre del producto |
2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C25H24N2O6S |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
2-benzo[e][1]benzofuran-1-yl-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H24N2O6S/c1-31-21-9-7-19(15-23(21)34(29,30)27-10-12-32-13-11-27)26-24(28)14-18-16-33-22-8-6-17-4-2-3-5-20(17)25(18)22/h2-9,15-16H,10-14H2,1H3,(H,26,28) |
Clave InChI |
YOCUYKUAUSSWQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3)S(=O)(=O)N5CCOCC5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)
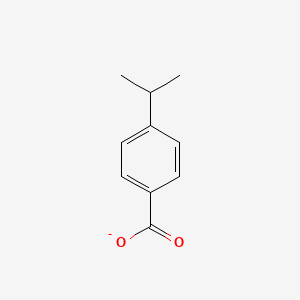
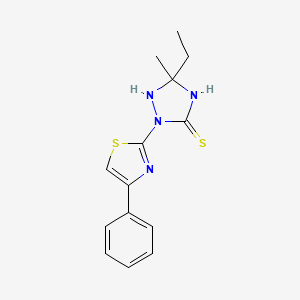
![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)
